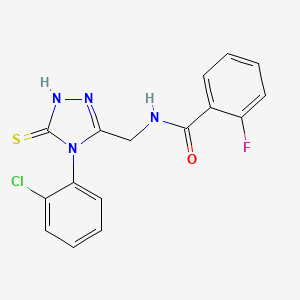

![molecular formula C14H12FNOS B2962215 N-{4-[(4-氟苯基)硫代]苯基}乙酰胺 CAS No. 90309-32-3](/img/structure/B2962215.png)

N-{4-[(4-氟苯基)硫代]苯基}乙酰胺

描述

Molecular Structure Analysis

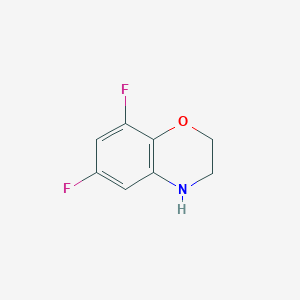

The molecular structure of “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is defined by its molecular formula C14H12FNOS. A similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, has been studied for its molecular structure, showing near-planarity between the phenyl ring and the pyrimidine ring .科学研究应用

合成和表征

- Lahtinen 等人(2014 年)的一项研究重点是磺酰胺衍生物的合成和表征,包括 N-[4-(苯磺酰基)苯基]乙酰胺。他们使用红外 (IR)、核磁共振 (NMR) 等各种方法进行表征。他们的研究还包括评估这些化合物的热性能和抗菌活性 (Lahtinen 等人,2014 年)。

免疫调节作用

- Wang 等人(2004 年)和(1988 年)研究了一种化合物 N-[4-[(4-氟苯基)磺酰基]苯基]乙酰胺(CL 259,763),展示了其改变受肿瘤生长影响的某些淋巴细胞群反应性的能力。该化合物显示出增强针对肿瘤的免疫反应的潜力 (Wang 等人,2004 年),并在免疫功能低下小鼠中恢复同种反应性细胞毒性 T 淋巴细胞活性 (Wang 等人,1988 年)。

在抗病毒研究中的潜力

- Mary 等人(2020 年)探索了一种类似化合物 2-[(4,6-二氨基嘧啶-2-基)硫代]-N-(4-氟苯基)乙酰胺对 SARS-CoV-2 蛋白的抗病毒潜力。他们的研究包括量子化学分析和分子对接,表明其可能用于对抗 COVID-19 (Mary 等人,2020 年)。

抗癌活性

- Ghorab 等人(2015 年)研究了各种磺酰胺衍生物的细胞毒活性,包括与 N-{4-[(4-氟苯基)硫代]苯基}乙酰胺相关的化合物。他们的研究旨在评估这些化合物对乳腺癌和结肠癌细胞系的有效性 (Ghorab 等人,2015 年)。

其他应用

- 研究还探讨了该化合物在氧化和氟化过程中的应用(Greaney 和 Motherwell,2000 年),并评估了其电子和生物相互作用(Bharathy 等人,2021 年) (Greaney 和 Motherwell,2000 年); (Bharathy 等人,2021 年)。

作用机制

While the exact mechanism of action for “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is not specified, a related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been studied for its immunomodulating effects. It was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction .

属性

IUPAC Name |

N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNAJKZSXQPQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

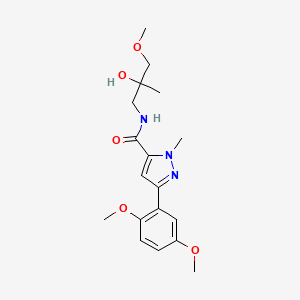

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

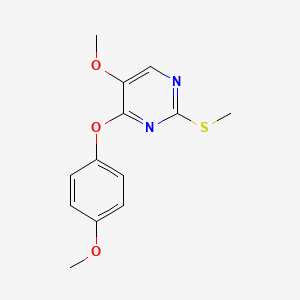

![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)

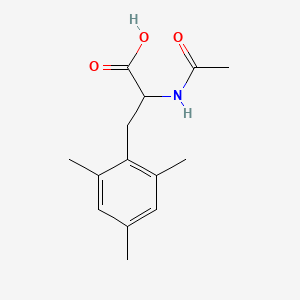

![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)